8-(4-bromophenyl)-N-(2-chlorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide
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Overview
Description
8-(4-bromophenyl)-N-(2-chlorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide is a complex organic compound that belongs to the class of pyrazolo[5,1-c][1,2,4]triazines This compound is characterized by its unique structure, which includes a bromophenyl group, a chlorophenyl group, and a dimethylpyrazolo[5,1-c][1,2,4]triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-bromophenyl)-N-(2-chlorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[5,1-c][1,2,4]triazine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the bromophenyl and chlorophenyl groups: These groups can be introduced via electrophilic aromatic substitution reactions.
Carboxamide formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
8-(4-bromophenyl)-N-(2-chlorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The bromophenyl and chlorophenyl groups can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in various substituted analogs.
Scientific Research Applications
8-(4-bromophenyl)-N-(2-chlorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(4-bromophenyl)-N-(2-chlorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
8-(4-bromophenyl)-N-(2-chlorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide: shares structural similarities with other pyrazolo[5,1-c][1,2,4]triazine derivatives.
N-(2-chlorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide: Lacks the bromophenyl group.
8-(4-bromophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide: Lacks the chlorophenyl group.
Uniqueness
The presence of both bromophenyl and chlorophenyl groups in This compound imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H15BrClN5O |
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Molecular Weight |
456.7 g/mol |
IUPAC Name |
8-(4-bromophenyl)-N-(2-chlorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide |
InChI |
InChI=1S/C20H15BrClN5O/c1-11-17(13-7-9-14(21)10-8-13)19-25-24-18(12(2)27(19)26-11)20(28)23-16-6-4-3-5-15(16)22/h3-10H,1-2H3,(H,23,28) |
InChI Key |
JVMMLFWQDKMDNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NC2=C(C(=NN12)C)C3=CC=C(C=C3)Br)C(=O)NC4=CC=CC=C4Cl |
Origin of Product |
United States |
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